molecular formula C17H24N2O2 B4431528 1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine

1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4431528
M. Wt: 288.4 g/mol
InChI Key: RJFQMJPDACWKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a chemical compound that is used in scientific research to study the effects of serotonin receptors in the brain. CPP is a piperazine derivative that has been shown to selectively activate certain types of serotonin receptors in the brain, making it a valuable tool for researchers studying the role of these receptors in various neurological disorders.

Mechanism of Action

CPP's mechanism of action involves binding to and activating specific serotonin receptors in the brain. Specifically, it has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This selective activation of these receptors can lead to changes in neurotransmitter release and neuronal activity, ultimately affecting various neurological processes.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are primarily related to its activation of specific serotonin receptors in the brain. Studies have shown that CPP can increase serotonin release in certain brain regions, leading to changes in neurotransmitter activity and neuronal firing patterns. These effects can ultimately influence a variety of physiological and behavioral processes, including mood regulation, anxiety, and cognition.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CPP in lab experiments is its ability to selectively activate certain serotonin receptors in the brain. This selectivity allows researchers to study the specific effects of these receptors on various neurological processes, without the confounding effects of non-selective receptor activation. However, one limitation of CPP is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research involving CPP. One area of interest is the role of serotonin receptors in various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of CPP and related compounds for these conditions. Finally, further studies may explore the potential use of CPP as a tool for studying the role of serotonin receptors in various neurological processes, including learning and memory.

Scientific Research Applications

CPP is primarily used in scientific research to study the effects of serotonin receptors in the brain. Specifically, it has been shown to selectively activate the 5-HT1A and 5-HT2A receptor subtypes, which are involved in a variety of neurological processes including mood regulation, anxiety, and cognition.

properties

IUPAC Name

cyclopentyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-8-6-15(7-9-16)18-10-12-19(13-11-18)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFQMJPDACWKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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